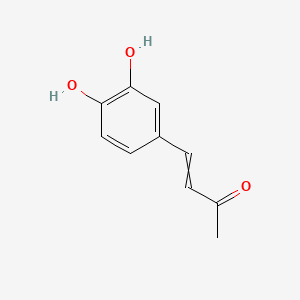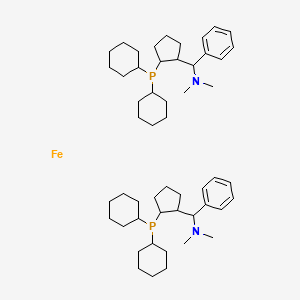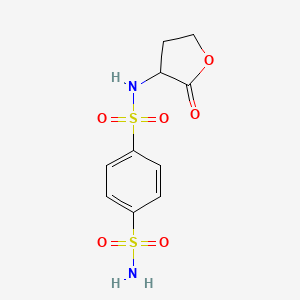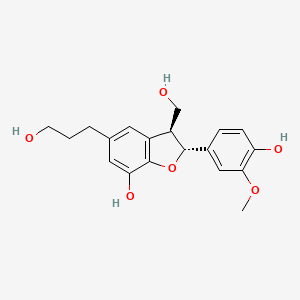
3,4-Dihydroxybenzalacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxybenzalacetone is a polyphenolic compound with a dihydroxybenzene structure. It is isolated from fungi such as Phellinus obliguus and Phellinus linteus. This compound has garnered attention due to its potent antioxidative properties and its role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzalacetone can be synthesized through the condensation of 3,4-dihydroxybenzaldehyde with acetone in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring, with reagents such as bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroxybenzalacetone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidative properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of cosmetic products due to its anti-melanogenesis properties
Mecanismo De Acción
3,4-Dihydroxybenzalacetone exerts its effects primarily through its antioxidative activity. It scavenges free radicals and reduces oxidative stress in cells. The compound also inhibits the expression of melanin-related proteins such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. This inhibition is mediated through the cyclic adenosine monophosphate/protein kinase A, v-akt murine thymoma viral oncogene homolog/glycogen synthase kinase 3 beta, and mitogen-activated protein kinase kinase/extracellular regulated protein kinase signaling pathways .
Comparación Con Compuestos Similares
Caffeic Acid Phenethyl Ester: Both compounds are catechol-containing phenylpropanoid derivatives with antioxidative properties.
Protocatechic Acid: Shares similar antioxidative and anti-inflammatory properties.
Syringic Acid: Another phenolic compound with similar biological activities.
Uniqueness: 3,4-Dihydroxybenzalacetone is unique due to its potent anti-melanogenesis effect, which is not as pronounced in similar compounds. Its ability to regulate multiple signaling pathways also sets it apart from other phenolic compounds .
Propiedades
IUPAC Name |
4-(3,4-dihydroxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZKRGUGKLILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)
![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)
![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)
![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)

![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)



![bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
![N-[8-(Prop-2-enamido)octyl]prop-2-enamide](/img/structure/B12434002.png)
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)

